ethyl 3-(9H-fluoren-2-yl)but-2-enoate
Description
Ethyl 3-(9H-fluoren-2-yl)but-2-enoate is an α,β-unsaturated ester featuring a fluorenyl substituent at the β-position. The fluorenyl group, a rigid polycyclic aromatic hydrocarbon, imparts unique electronic and steric properties to the molecule.
Properties
CAS No. |
915312-58-2 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
ethyl 3-(9H-fluoren-2-yl)but-2-enoate |
InChI |
InChI=1S/C19H18O2/c1-3-21-19(20)10-13(2)14-8-9-18-16(11-14)12-15-6-4-5-7-17(15)18/h4-11H,3,12H2,1-2H3 |
InChI Key |
HWLKCNGVEITQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(9H-fluoren-2-yl)but-2-enoate typically involves the esterification of 3-(9H-fluoren-2-yl)but-2-enoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(9H-fluoren-2-yl)but-2-enoic acid+ethanolcatalystethyl 3-(9H-fluoren-2-yl)but-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(9H-fluoren-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
Ethyl 3-(9H-fluoren-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(9H-fluoren-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with biological macromolecules, potentially leading to the modulation of enzymatic activities or receptor binding. The α,β-unsaturated ester moiety can undergo Michael addition reactions with nucleophiles, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Quinoline derivatives exhibit higher yields (71%) compared to naphthalene analogues (49.3%), likely due to electronic effects enhancing reaction efficiency .
- The bulky fluorenyl group in the target compound may reduce yield due to steric hindrance during synthesis.
Physical and Chromatographic Properties
Substituents directly impact polarity, solubility, and chromatographic behavior:
Key Observations :
- The naphthalenyl and benzyloxy phenyl derivatives share identical Rf values (0.44) despite structural differences, suggesting similar polarities in hexane/ethyl acetate systems .
- Quinolinyl derivatives exhibit longer HPLC retention times (9.5 min vs. 5.2 min), indicating greater hydrophobicity compared to benzyloxy phenyl analogues .
- Fluorenyl derivatives are expected to have higher melting points due to increased molecular rigidity, as seen in related fluorene-based compounds .
Electronic and Functional Properties
- Fluorenyl Group : Enhances π-conjugation and luminescent efficiency, making the target compound suitable for optoelectronic applications .
- Amino-Substituted Analogues (e.g., Ethyl 3-(dimethylamino)acrylate): Exhibit basicity and nucleophilicity, diverging from the aromatic-dominated reactivity of the target compound .
Biological Activity
Ethyl 3-(9H-fluoren-2-yl)but-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
This compound possesses a unique structure characterized by a fluorenyl group attached to a butenoate moiety. The molecular formula is , and its synthesis typically involves the reaction of ethyl acetoacetate with 9H-fluorene derivatives under specific catalytic conditions.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The compound may function as a nucleophile , engaging in substitution reactions with electrophilic centers in target proteins or enzymes. This interaction can lead to the formation of covalent bonds, potentially altering the biological activity of the target molecules.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. The compound's IC50 values in these assays suggest significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.0 |
| A549 | 4.5 |
| HCT116 | 6.0 |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Research has shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial therapies.
Case Studies
- Cell Viability Assays : In a study conducted by Malik et al., this compound was tested against multiple cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, particularly at higher concentrations, highlighting its potential as an effective anticancer agent .
- Antimicrobial Testing : A separate investigation evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting its utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
